
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is a synthetic peptide compound. It is composed of four lysine residues, each protected by a carbobenzyloxy (Cbz) group, and a benzyl ester (OBn) group at the C-terminus. The Boc group (tert-butyloxycarbonyl) is used to protect the amino group of the lysine residues. This compound is often used in peptide synthesis and research due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn involves several steps:
Protection of Lysine Residues: Each lysine residue is protected by a carbobenzyloxy (Cbz) group. This is typically done by reacting lysine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Coupling of Protected Lysine Residues: The protected lysine residues are then coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Protection of the Amino Group: The amino group of the lysine residues is protected by a Boc group. This is typically done by reacting the lysine residues with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Benzyl Ester: The C-terminus of the peptide is converted to a benzyl ester by reacting with benzyl alcohol in the presence of a coupling reagent like DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn undergoes several types of reactions:
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) or hydrogenation (e.g., palladium on carbon for Cbz).
Coupling Reactions: The compound can be coupled with other peptides or amino acids using coupling reagents like DCC or DIC.
Hydrolysis: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, palladium on carbon (Pd/C) for Cbz removal.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).
Hydrolysis: Aqueous acid or base.
Major Products Formed
Deprotection: Free lysine residues.
Coupling: Extended peptide chains.
Hydrolysis: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is used in various scientific research applications:
Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.
Bioconjugation: The compound can be used to attach peptides to other molecules, such as drugs or imaging agents, for targeted delivery.
Drug Development: It is used in the development of peptide-based therapeutics.
Biological Studies: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.
Wirkmechanismus
The mechanism of action of Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn depends on its application. In peptide synthesis, it acts as a protected building block that can be selectively deprotected and coupled to form longer peptide chains. In drug development, it may be used to deliver active peptides to specific targets in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-D-Lys(Cbz)-OH: A similar compound with a single lysine residue protected by Boc and Cbz groups.
Boc-Lys(Cbz)-Lys(Cbz)-OBn: A shorter peptide with two lysine residues.
Boc-Lys(Cbz)-Lys(Cbz)-Lys(Cbz)-OBn: A peptide with three lysine residues.
Uniqueness
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is unique due to its four lysine residues, each protected by Cbz groups, and a benzyl ester group at the C-terminus. This structure provides stability and allows for selective deprotection and coupling reactions, making it a versatile building block in peptide synthesis and research.
Eigenschaften
IUPAC Name |
benzyl 2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N8O15/c1-68(2,3)91-67(85)76-57(39-21-25-43-71-65(83)89-48-53-33-15-7-16-34-53)61(79)74-55(37-19-23-41-69-63(81)87-46-51-29-11-5-12-30-51)59(77)73-56(38-20-24-42-70-64(82)88-47-52-31-13-6-14-32-52)60(78)75-58(62(80)86-45-50-27-9-4-10-28-50)40-22-26-44-72-66(84)90-49-54-35-17-8-18-36-54/h4-18,27-36,55-58H,19-26,37-49H2,1-3H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)(H,73,77)(H,74,79)(H,75,78)(H,76,85) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMZXGQHERABJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H88N8O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
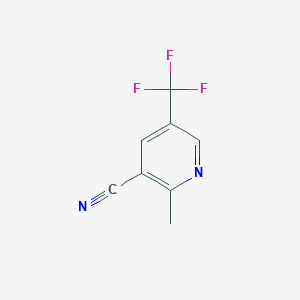
![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)
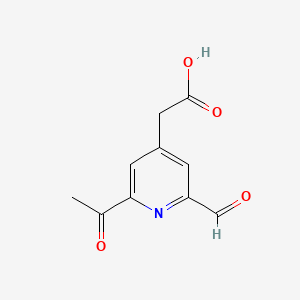
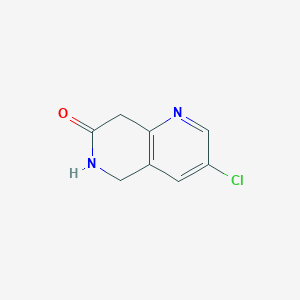



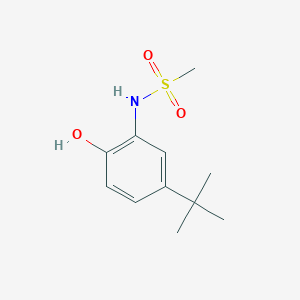
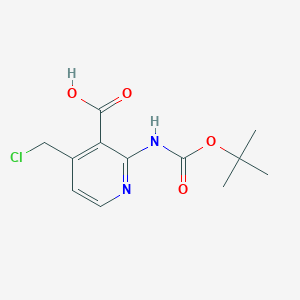


![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)


